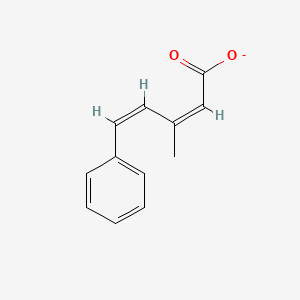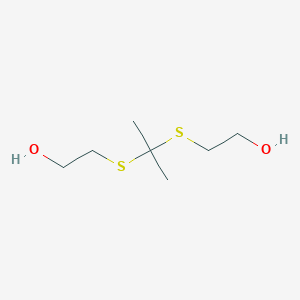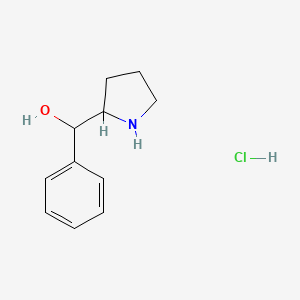
Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate is a complex organic compound featuring an oxazolidine ring with various substituents, including a tert-butyl group, a formyl group, and a methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate typically involves the formation of the oxazolidine ring followed by the introduction of the tert-butyl, formyl, and methyl ester groups. One common approach is to start with a suitable amino alcohol, which undergoes cyclization to form the oxazolidine ring. Subsequent reactions introduce the tert-butyl group via tert-butylation, the formyl group through formylation, and the methyl ester group through esterification .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted oxazolidine derivatives.
Applications De Recherche Scientifique
Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxazolidine ring and its substituents can form specific interactions with active sites, influencing the compound’s biological activity. The tert-butyl group may enhance the compound’s stability and solubility, while the formyl and methyl ester groups can participate in various chemical reactions, modulating the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2R,4S)-2-(tert-Butyl)-3-hydroxy-4-methyloxazolidine-4-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl (2R,4S)-2-(tert-Butyl)-3-oxo-4-methyloxazolidine-4-carboxylate: Similar structure but with a keto group instead of a formyl group.
Uniqueness
Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further chemical modifications. The combination of the tert-butyl group and the oxazolidine ring also contributes to its unique chemical and biological properties .
Propriétés
Formule moléculaire |
C11H19NO4 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
methyl (2R,4S)-2-tert-butyl-3-formyl-4-methyl-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)8-12(7-13)11(4,6-16-8)9(14)15-5/h7-8H,6H2,1-5H3/t8-,11+/m1/s1 |
Clé InChI |
SNPYDWPCNSAEOQ-KCJUWKMLSA-N |
SMILES isomérique |
C[C@]1(CO[C@@H](N1C=O)C(C)(C)C)C(=O)OC |
SMILES canonique |
CC1(COC(N1C=O)C(C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)


![Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate](/img/structure/B11715811.png)

![2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine](/img/structure/B11715828.png)

![[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea](/img/structure/B11715839.png)
![[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B11715846.png)
![(E)-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715847.png)
![Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11715860.png)

